molecular formula C7H16ClNO2 B15307116 (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride

Cat. No.: B15307116
M. Wt: 181.66 g/mol
InChI Key: YLWSLLAMPOBYQR-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of the Methoxy Group: The methoxy group is introduced through an alkylation reaction. This step often involves the use of methanol and a suitable base to facilitate the substitution reaction.

    Methylation: The methyl group is introduced via a methylation reaction, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.

    (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone: This compound contains a pyridine ring, which may confer different biological activities compared to (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties. Its methoxy and methyl groups, along with the piperidine ring, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(9)3-6(10-2)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

YLWSLLAMPOBYQR-HHQFNNIRSA-N

Isomeric SMILES

C[C@@]1(C[C@H](CNC1)OC)O.Cl

Canonical SMILES

CC1(CC(CNC1)OC)O.Cl

Origin of Product

United States

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